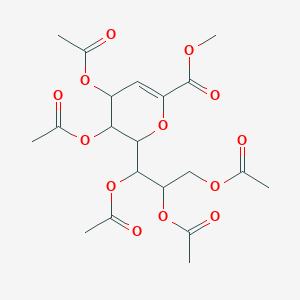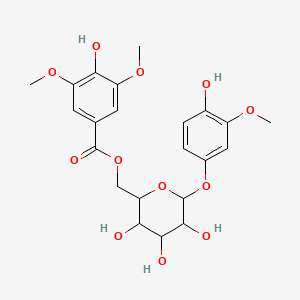![molecular formula C10H18N2O8 B12293943 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-amino-4-oxo-2-[(2,3,4,5-tétrahydroxyoxan-2-yl)méthylamino]butanoïque est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un groupe amino, un groupe oxo et un cycle tétrahydroxyoxan, ce qui en fait un sujet d’intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-amino-4-oxo-2-[(2,3,4,5-tétrahydroxyoxan-2-yl)méthylamino]butanoïque implique généralement plusieurs étapes, commençant par la préparation du cycle tétrahydroxyoxan. Cela peut être réalisé par l’oxydation de précurseurs appropriés dans des conditions contrôlées. Les groupes amino et oxo sont ensuite introduits par une série de réactions de substitution et d’oxydation, souvent à l’aide de réactifs tels que le diéthylphosphorocyanidate (DEPC) comme agent de couplage peptidique .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes garantissent un rendement et une pureté élevés tout en minimisant l’impact environnemental. L’utilisation de principes de chimie verte, tels que les réactions sans solvant et les catalyseurs recyclables, est également courante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-amino-4-oxo-2-[(2,3,4,5-tétrahydroxyoxan-2-yl)méthylamino]butanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes oxo supplémentaires ou pour modifier les groupes fonctionnels existants.
Réduction : Les réactions de réduction peuvent convertir les groupes oxo en groupes hydroxyle, modifiant ainsi les propriétés du composé.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés supplémentaires contenant des oxo, tandis que les réactions de substitution peuvent produire une variété de composés aminosubstitués .
Applications De Recherche Scientifique
L’acide 4-amino-4-oxo-2-[(2,3,4,5-tétrahydroxyoxan-2-yl)méthylamino]butanoïque a de nombreuses applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour synthétiser des molécules plus complexes et pour étudier les mécanismes réactionnels.
Biologie : Le composé est utilisé dans les dosages biochimiques pour étudier les activités enzymatiques et les voies métaboliques.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-amino-4-oxo-2-[(2,3,4,5-tétrahydroxyoxan-2-yl)méthylamino]butanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber les activités enzymatiques en se liant à leurs sites actifs, bloquant ainsi l’accès au substrat. Il peut également moduler les fonctions des récepteurs en agissant comme un agoniste ou un antagoniste, influençant les voies de signalisation cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-aminobutanoïque :
4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)éthyl]benzamide : Ce composé présente une disposition similaire des groupes amino et oxo, mais présente une structure de base différente.
Unicité
L’unicité de l’acide 4-amino-4-oxo-2-[(2,3,4,5-tétrahydroxyoxan-2-yl)méthylamino]butanoïque réside dans son cycle tétrahydroxyoxan, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle permet des interactions uniques avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C10H18N2O8 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
4-amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18) |
Clé InChI |
AOBQWGHMIKNEHI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


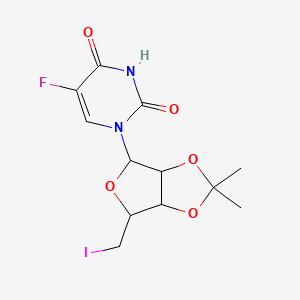
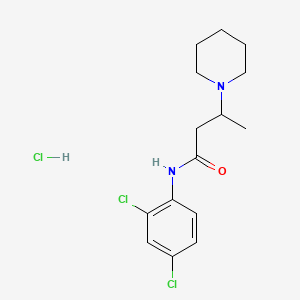
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
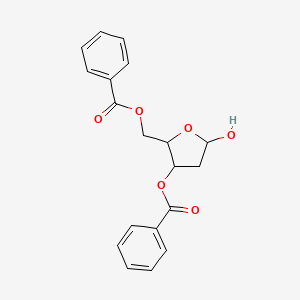
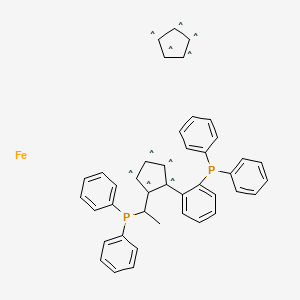
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)

